molecular formula CCl3FSe B14560338 Dichloro(fluoro)methaneselenenyl chloride CAS No. 62247-74-9

Dichloro(fluoro)methaneselenenyl chloride

Cat. No.: B14560338
CAS No.: 62247-74-9
M. Wt: 216.3 g/mol
InChI Key: UIDWMBCDQOBMED-UHFFFAOYSA-N
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Description

Dichloro(fluoro)methaneselenenyl chloride is an organoselenium compound characterized by the presence of selenium, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloro(fluoro)methaneselenenyl chloride typically involves the reaction of selenium compounds with chlorinating and fluorinating agents. One common method is the reaction of selenium tetrachloride with fluorinated methanes. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are designed to ensure high yields and purity of the compound, often utilizing advanced chemical reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dichloro(fluoro)methaneselenenyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state selenium compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state selenium compounds.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines and thiols can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of organoselenium derivatives.

Scientific Research Applications

Dichloro(fluoro)methaneselenenyl chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dichloro(fluoro)methaneselenenyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, altering their structure and function. This interaction is often mediated by the selenium atom, which can undergo redox reactions and facilitate the transfer of electrons.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.

    Tosyl chloride: Another sulfonyl chloride used in organic synthesis.

    Fluoromethaneselenenyl chloride: A related compound with a different halogen substitution pattern.

Uniqueness

Dichloro(fluoro)methaneselenenyl chloride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties

Properties

CAS No.

62247-74-9

Molecular Formula

CCl3FSe

Molecular Weight

216.3 g/mol

IUPAC Name

[dichloro(fluoro)methyl] selenohypochlorite

InChI

InChI=1S/CCl3FSe/c2-1(3,5)6-4

InChI Key

UIDWMBCDQOBMED-UHFFFAOYSA-N

Canonical SMILES

C(F)(Cl)(Cl)[Se]Cl

Origin of Product

United States

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